5-(2-methyl-3-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-methyl-3-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methyl-3-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Furyl Group: The 2-methyl-3-furyl group can be introduced via a substitution reaction using appropriate furyl halides.
Attachment of the Tetrahydrofuran Group: The tetrahydrofuran-2-ylmethyl group can be attached through an alkylation reaction using tetrahydrofuran derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The furyl and tetrahydrofuran groups can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or other reducing agents.
Substitution: Halides, acids, or bases depending on the desired substitution.
Major Products
Oxidation: Disulfides.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The biological activity of triazole derivatives suggests that this compound may have potential as an antimicrobial, antifungal, or anticancer agent. Further research is needed to explore these possibilities.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-methyl-3-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol would depend on its specific interactions with molecular targets. Typically, triazole derivatives interact with enzymes or receptors, inhibiting or modulating their activity. The thiol group may also play a role in binding to metal ions or forming disulfide bonds.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol: A similar compound lacking the tetrahydrofuran group.
4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: A similar compound lacking the furyl group.
Uniqueness
The presence of both the 2-methyl-3-furyl and tetrahydrofuran-2-ylmethyl groups in 5-(2-methyl-3-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol makes it unique. These groups may confer distinct chemical and biological properties, making this compound a valuable subject for further research.
Properties
IUPAC Name |
3-(2-methylfuran-3-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-8-10(4-6-16-8)11-13-14-12(18)15(11)7-9-3-2-5-17-9/h4,6,9H,2-3,5,7H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEAGVBFSWLDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NNC(=S)N2CC3CCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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